An In-Depth Technical Guide to 2H-Pyran, 2-(hexadecyloxy)tetrahydro-: Structure, Properties, and Applications in Complex Synthesis
An In-Depth Technical Guide to 2H-Pyran, 2-(hexadecyloxy)tetrahydro-: Structure, Properties, and Applications in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2H-Pyran, 2-(hexadecyloxy)tetrahydro-, a significant molecule in the field of organic synthesis and drug development. As a senior application scientist, this document is structured to deliver not just data, but actionable insights into the causality behind its chemical behavior and applications. We will delve into its structure, properties, synthesis, and critical role as a protecting group in the construction of complex pharmaceutical agents.
Introduction: The Strategic Importance of Tetrahydropyranyl Ethers
2H-Pyran, 2-(hexadecyloxy)tetrahydro-, with the CAS Number 6057-00-7, belongs to the class of compounds known as tetrahydropyranyl ethers (THP ethers). The strategic value of THP ethers in multi-step organic synthesis lies in their function as a robust and reversible protecting group for hydroxyl moieties.[1] The hydroxyl group is a common and highly reactive functional group present in a vast array of natural products and active pharmaceutical ingredients. Its propensity to interfere with various chemical transformations necessitates a reliable protection-deprotection strategy. The THP ether fulfills this role admirably, offering stability across a wide spectrum of non-acidic reaction conditions while being readily removable under mild acidic treatment.[2] This allows for complex molecular manipulations on other parts of a molecule without unintended reactions at the hydroxyl site.
Chemical Structure and Physicochemical Properties
The chemical structure of 2H-Pyran, 2-(hexadecyloxy)tetrahydro- consists of a saturated six-membered tetrahydropyran ring connected via an ether linkage to a sixteen-carbon hexadecyl chain. This structure imparts a significant lipophilic character to the molecule.
Below is a visualization of the chemical structure:
Caption: Chemical structure of 2H-Pyran, 2-(hexadecyloxy)tetrahydro-.
Table 1: Physicochemical Properties of 2H-Pyran, 2-(hexadecyloxy)tetrahydro- and a Related Analog
| Property | 2H-Pyran, 2-(hexadecyloxy)tetrahydro- | 2-(Hexyloxy)tetrahydro-2H-pyran (Analogue) |
| CAS Number | 6057-00-7 | 1927-63-5 |
| Molecular Formula | C21H42O2 | C11H22O2[3] |
| Molecular Weight | 326.56 g/mol (calculated) | 186.29 g/mol [3] |
| Boiling Point | Not available | ~232.8 °C at 760 mmHg[3] |
| Density | Not available | ~0.9 g/cm³[3] |
| Flash Point | Not available | ~72.4 °C[3] |
| LogP | Not available | ~3.11[3] |
Note: Experimental data for 2H-Pyran, 2-(hexadecyloxy)tetrahydro- is limited. The data for the shorter-chain analogue, 2-(hexyloxy)tetrahydro-2H-pyran, is provided for estimation purposes. The long hexadecyl chain in the target molecule will significantly increase its boiling point and lipophilicity compared to the hexyl analogue.
Synthesis and Reaction Mechanism
The synthesis of 2H-Pyran, 2-(hexadecyloxy)tetrahydro- is a classic example of the formation of a tetrahydropyranyl ether. The reaction involves the acid-catalyzed addition of a primary alcohol, in this case, 1-hexadecanol, to 3,4-dihydro-2H-pyran (DHP).
The mechanism proceeds through the following key steps:
-
Protonation of Dihydropyran: The acid catalyst protonates the double bond of DHP, leading to the formation of a resonance-stabilized oxocarbenium ion. This activation is crucial as it renders the pyran ring susceptible to nucleophilic attack.[1]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 1-hexadecanol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.[1]
-
Deprotonation: A base (typically the conjugate base of the acid catalyst or a mild base present in the reaction mixture) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[1]
Caption: General workflow for the synthesis of 2H-Pyran, 2-(hexadecyloxy)tetrahydro-.
Experimental Protocol: Synthesis of 2H-Pyran, 2-(hexadecyloxy)tetrahydro-
This protocol outlines a standard laboratory procedure for the tetrahydropyranylation of 1-hexadecanol.
Materials:
-
1-Hexadecanol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst like silica-supported sodium hydrogen sulfate.[4]
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent.
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a solution of 1-hexadecanol (1.0 equivalent) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.2-1.5 equivalents).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents).[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2H-Pyran, 2-(hexadecyloxy)tetrahydro-.[4]
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons of the hexadecyl chain (a prominent multiplet for the -(CH₂)₁₄- group and a triplet for the terminal -CH₃ group). Distinct signals for the protons on the tetrahydropyran ring, including a characteristic signal for the anomeric proton (O-CH-O) in the region of 4.5-4.8 ppm.[5] |
| ¹³C NMR | Resonances for the carbons of the hexadecyl chain. Signals for the five carbons of the tetrahydropyran ring, with the anomeric carbon appearing in the downfield region (around 95-105 ppm).[5] |
| IR Spectroscopy | Strong C-O-C stretching vibrations characteristic of the ether linkages. C-H stretching and bending vibrations from the aliphatic hexadecyl chain and the tetrahydropyran ring. Absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the protection of the alcohol. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺). A characteristic fragmentation pattern would involve the loss of the hexadecyloxy group or the tetrahydropyranyl group. A prominent peak at m/z 85, corresponding to the tetrahydropyranyl cation, is a hallmark of THP ethers.[6] |
Applications in Drug Development and Complex Synthesis
The primary application of 2H-Pyran, 2-(hexadecyloxy)tetrahydro- in drug development is as a protected form of 1-hexadecanol. The tetrahydropyranyl group serves as a temporary shield for the hydroxyl functionality, enabling chemists to perform a variety of chemical transformations on other parts of a molecule that would otherwise be incompatible with a free hydroxyl group.
Key Advantages in Synthesis:
-
Stability: THP ethers are stable to a wide range of reagents, including strong bases, organometallics (e.g., Grignard and organolithium reagents), hydrides, and many oxidizing and reducing agents.[7]
-
Mild Deprotection: The THP group can be readily removed under mild acidic conditions, such as aqueous acetic acid or a catalytic amount of a stronger acid in an alcoholic solvent, regenerating the original alcohol.[2]
This protection strategy is invaluable in the multi-step synthesis of complex natural products and pharmaceuticals, where precise control over reactivity is paramount. While direct therapeutic applications of 2H-Pyran, 2-(hexadecyloxy)tetrahydro- itself are not documented, its role as a key intermediate facilitates the synthesis of a wide array of bioactive molecules.
Safety and Handling
Based on the safety data for analogous tetrahydropyran derivatives, 2H-Pyran, 2-(hexadecyloxy)tetrahydro- should be handled with appropriate care in a laboratory setting.
Potential Hazards:
-
Skin and Eye Irritation: May cause skin and eye irritation upon contact.[8][9]
-
Inhalation: May cause respiratory tract irritation if inhaled.
-
Ingestion: May be harmful if swallowed.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[9]
For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2H-Pyran, 2-(hexadecyloxy)tetrahydro- is a valuable chemical entity, primarily utilized as a protected form of 1-hexadecanol in complex organic synthesis. Its stability under a broad range of reaction conditions, coupled with the ease of its removal under mild acidic treatment, makes the tetrahydropyranyl ether an indispensable tool for synthetic chemists, particularly in the field of drug discovery and development. This guide has provided a detailed overview of its structure, properties, synthesis, and handling, offering a solid foundation for its effective application in research and development.
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